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Compound of Interest

Compound Name: PE859

Cat. No.: B10780444 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of PE859, a novel curcumin derivative, in preclinical

mouse models of Alzheimer's disease. PE859 has demonstrated efficacy in inhibiting both

amyloid-beta (Aβ) and tau aggregation, the two primary pathological hallmarks of Alzheimer's

disease.

Overview of PE859
PE859 is a dual inhibitor of Aβ and tau aggregation.[1][2][3][4][5] It is a derivative of curcumin

with improved bioavailability and blood-brain barrier permeability.[3] Preclinical studies have

shown that PE859 can ameliorate cognitive dysfunction and reduce the burden of aggregated

Aβ and tau in the brains of relevant mouse models.[1][2][3][4][5]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

optimal dosage and efficacy of PE859 in different Alzheimer's disease mouse models.

Table 1: Efficacy of PE859 in Senescence-Accelerated Mouse Prone 8 (SAMP8) Model
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Dosage Duration Key Findings Reference

1 mg/kg/day (oral

gavage)
9 weeks

Reduced levels of

insoluble amyloid-beta

and insoluble tau in

the brain.

[6]

3 mg/kg/day (oral

gavage)
9 weeks

Reduced levels of

insoluble amyloid-beta

and insoluble tau in

the brain.

[6]

Table 2: Efficacy and Pharmacokinetics of PE859 in JNPL3 (P301L) Tau Transgenic Mouse

Model

Dosage Duration Key Findings Reference

40 mg/kg/day (oral

administration)
6 months

- Significantly reduced

sarkosyl-insoluble

aggregated tau.-

Prevented the onset

and progression of

motor dysfunction.

[7][8][9]

Table 3: Pharmacokinetic Profile of PE859 in ICR Mice

Dosage

Peak
Plasma
Concentrati
on (Cmax)

Time to
Peak
Plasma
Concentrati
on (Tmax)

Peak Brain
Concentrati
on

Time to
Peak Brain
Concentrati
on

Reference

40 mg/kg

(single oral

dose)

2.005 ± 0.267

µg/mL
3 hours

1.428 ± 0.413

µg/g
6 hours [7]
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Experimental Protocols
The following are detailed protocols for the administration of PE859 and the assessment of its

efficacy in mouse models of Alzheimer's disease.

PE859 Administration in SAMP8 Mice
Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8)

Age at Treatment Initiation: 2 months

Dosage: 1 mg/kg/day or 3 mg/kg/day

Formulation: Prepare a suspension of PE859 in a suitable vehicle (e.g., 0.5% carboxymethyl

cellulose).

Route of Administration: Oral gavage

Frequency: Once daily

Duration: 9 weeks

Control Group: Administer the vehicle solution to a control group of SAMP8 mice.

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain

tissue for biochemical analysis of soluble and insoluble Aβ and tau levels using techniques

such as Western blotting or ELISA.

PE859 Administration in JNPL3 (P301L) Tau Transgenic
Mice

Animal Model: Male homozygous JNPL3 transgenic mice expressing human tau with the

P301L mutation.

Age at Treatment Initiation: 9 months

Dosage: 40 mg/kg/day
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Formulation: PE859 can be incorporated into the mouse chow for ad libitum feeding or

administered via oral gavage. For gavage, dissolve PE859 in a vehicle such as 80% PEG

400, 10% HCO-40, and 10% water.[7]

Route of Administration: Oral (in feed or by gavage)

Frequency: Once daily if by gavage.

Duration: 6 months

Control Group: Provide a control diet without PE859 or administer the vehicle solution.

Behavioral Assessment:

Rotarod Test: Assess motor coordination and balance at baseline and at regular intervals

throughout the study. Record the latency to fall from a rotating rod. An improvement in

performance is expected in the PE859-treated group compared to the vehicle group.[7]

Endpoint Analysis:

Following the final behavioral assessment, euthanize the mice.

Collect brain and spinal cord tissue.

Perform biochemical analysis to measure levels of sarkosyl-insoluble and soluble tau

using Western blotting. A significant reduction in insoluble tau is the expected outcome.[7]

Visualization of Pathways and Workflows
Proposed Mechanism of Action of PE859
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Caption: Proposed mechanism of PE859 in Alzheimer's disease.

Experimental Workflow for PE859 Efficacy Testing
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Caption: General experimental workflow for testing PE859 efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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